Contortin
Description
Overview of Chemical Compounds Named "Contortin" in Scientific Literature
The term "this compound" in scientific literature refers to at least two chemically distinct entities, necessitating clarification for precise academic discourse. Primarily, "this compound" is recognized as a complex organic compound identified as ethanone, 1,1'-(2,2'-dihydroxy-4,4',6,6'-tetramethoxy-5,5'-dimethyl(1,1'-biphenyl)-3,3'-diyl)bis-. This molecule is characterized by a unique biphenyl (B1667301) backbone, further substituted with methoxy, hydroxyl, and methyl groups ontosight.ai. Its chemical formula is C22H26O8, and it is cataloged under PubChem CID 146350 nih.govnih.gov.
Separately, "this compound" also denotes a protein found in the parasitic nematode Haemonchus contortus, a significant pathogen in sheep. This proteinaceous "this compound" is an intestinal antigen composed of two major proteins, Hc-PCP1 and Hc-PCP2, which exhibit homology to prolyl-carboxypeptidases nih.gov. While both are chemical compounds, this article will predominantly focus on the small organic compound, as indicated by the specific request for PubChem CIDs.
Significance of Investigating "this compound" Compounds in Respective Research Fields
The organic compound "this compound" (PubChem CID 146350) holds significant promise in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Research has revealed its potent antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. These attributes position "this compound" as a valuable lead compound for the development of novel pharmaceuticals. Its potential applications include contributing to the reduction of risks associated with chronic diseases, such as certain cancers and cardiovascular conditions ontosight.ai. Continued investigation into its synthesis, characterization, and biological mechanisms is essential for unlocking its full therapeutic potential ontosight.ai.
In the context of the protein "this compound" from Haemonchus contortus, its significance lies in its role as an intestinal anticoagulant nih.gov. This protein interferes with the host's blood coagulation process by degrading the C-terminal end of the fibrinogen alpha-chain, a crucial step for clot formation nih.gov. Furthermore, this protein was identified as an intestinal antigen capable of inducing significant protective immunity when used to vaccinate lambs against haemonchiasis nih.gov.
Methodological Approaches for Comprehensive Compound Analysis in Chemical Biology
Comprehensive analysis of chemical compounds like "this compound" in chemical biology relies on a suite of advanced methodological approaches to elucidate their structure, confirm purity, quantify their presence, and understand their interactions.
Structural Elucidation and Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information on the physical, chemical, electronic, and structural properties of organic liquids and solids, crucial for confirming the molecular architecture of compounds like "this compound" lucideon.comwikipedia.org.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for trace organic compound analysis, identifying individual masses and molecular fragments lucideon.comwikipedia.org. For protein analysis, LC/MS-MS and peptide mass fingerprinting are critical for identifying protein components nih.gov.
Fourier Transform Infrared (FTIR) Analysis: FTIR spectroscopy is utilized to gain insights into the bond structures within compounds, providing characteristic vibrational fingerprints that aid in identification and structural confirmation lucideon.comwikipedia.org.
Purity and Quantification:
Chromatography: Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gel Permeation Chromatography (GPC), are fundamental for separating complex mixtures, assessing compound purity, and determining molecular weight distributions lucideon.comwikipedia.orgebsco.com.
Quantitative Analysis Techniques: Gravimetric analysis, which involves isolating and weighing a specific material, and titrimetry, where a reagent of known concentration is added to determine the amount of a substance, are classical methods for precise quantification ebsco.comsigmaaldrich.com.
Elemental and Microstructural Analysis:
Electron Probe Microanalysis (EPMA): This technique allows for fully quantitative elemental weight percent analysis with micron spatial resolution, providing insights into the elemental composition of specific areas within a sample lucideon.com.
X-Ray Diffraction (XRD): XRD is used for mineralogical analysis of solid materials, enabling phase determination and understanding of crystalline structures lucideon.com.
These methodologies, often used in combination, enable researchers to thoroughly characterize "this compound" and other chemical compounds, providing the foundational data necessary for advancing research in chemical biology and drug discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91925-83-6 |
|---|---|
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-[3-(3-acetyl-2-hydroxy-4,6-dimethoxy-5-methylphenyl)-2-hydroxy-4,6-dimethoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C22H26O8/c1-9-19(27-5)13(11(3)23)17(25)15(21(9)29-7)16-18(26)14(12(4)24)20(28-6)10(2)22(16)30-8/h25-26H,1-8H3 |
InChI Key |
PDJMCBVRNSWEOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C)O)C2=C(C(=C(C(=C2OC)C)OC)C(=O)C)O)OC |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)C)O)C2=C(C(=C(C(=C2OC)C)OC)C(=O)C)O)OC |
Other CAS No. |
91925-83-6 |
Synonyms |
contortin |
Origin of Product |
United States |
Ii. Contortin from Haemonchus Contortus: a Nematode Derived Protein/peptide
Discovery and Isolation of Contortin from Haemonchus contortus
Historical Context of Antigen Identification in Parasitology
The systematic study of parasites and their antigens has a rich history, evolving from ancient observations to modern molecular biology. Early knowledge of parasitic infections dates back to antiquity, with descriptions found in historical writings and confirmed by archaeological findings nih.gov. The formal study of parasites gained momentum with the rejection of spontaneous generation and the rise of the germ theory nih.gov. Over the past three decades, the field of helminth immunology has undergone a profound transformation, driven by advancements in technologies such as cDNA cloning and flow cytometry, alongside a maturing understanding of host immune pathways cambridge.org. This "molecular revolution" has been instrumental in identifying crucial nematode surface and secreted antigens cambridge.org. Specifically, this compound was first described by Munn in 1977 using electron microscopy, identifying it as a major protein component within the intestine of H. contortus ugent.be. The progression of antigen identification in parasitology has moved from initial visual identification of parasites to detailed molecular characterization, including the detection of parasite proteins cambridge.orgnih.govcgiar.org.
Methodologies for Antigen Isolation from Helminth Sources
The isolation of antigens from helminth sources often employs techniques that have proven effective in the study of microbial antigens paho.org. For instance, somatic antigens can be obtained through methods involving the sonication of larval stages, followed by elution from SDS-PAGE gels asm.org. Alternatively, metabolic products, known as excretory/secretory (ES) antigens, are collected by incubating helminth larvae in appropriate liquid culture media asm.org. A significant challenge in this process is the extensive interaction between helminths and host cells, which can lead to contamination of parasite-derived samples with host cellular material nih.gov. To overcome such challenges and facilitate the collection of diagnostically relevant antigens, techniques like Fast Protein Liquid Chromatography (FPLC) have emerged as highly effective one-step purification methods asm.org. Furthermore, molecular techniques such as Polymerase Chain Reaction (PCR) and direct sequencing are routinely utilized for the precise molecular identification of H. contortus within biological samples researcherslinks.com.
Advanced Separation Techniques for Proteinaceous Compounds
Advanced protein separation techniques are indispensable in proteomics for the comprehensive analysis of protein characteristics, including size, charge, and interactions fiveable.me. A diverse array of methods is employed for this purpose:
Gel Electrophoresis: Both one-dimensional (1D) and two-dimensional (2D) gel electrophoresis are used to separate proteins based on size and charge, enabling assessment of protein purity and molecular weight fiveable.me.
Chromatography: This broad category includes High-Performance Liquid Chromatography (HPLC), affinity chromatography, ion exchange chromatography, and size exclusion chromatography, each leveraging different protein properties for separation fiveable.menumberanalytics.comtecnic.eu.
Mass Spectrometry (MS): Often coupled with chromatography, MS analyzes the mass-to-charge ratio of ions, providing detailed information on protein structure, post-translational modifications, and identification fiveable.me. This compound itself was isolated and analyzed using peptide mass fingerprinting and LC/MS-MS ugent.benih.gov.
Isoelectric Focusing: This technique separates proteins based on their isoelectric point (pI), where proteins migrate to a pH at which they possess no net charge fiveable.me.
Western Blotting: Used for detecting specific proteins in a sample using antibodies, allowing for analysis of protein expression levels fiveable.me.
Filtration Methods: Techniques such as tangential flow filtration (TFF), microfiltration, ultrafiltration, and nanofiltration are employed to concentrate proteins and remove contaminants based on size tecnic.euabcam.com.
Precipitation Methods: These cost-effective techniques, including ammonium (B1175870) sulfate (B86663) precipitation, isoelectric precipitation, and polyethylene (B3416737) glycol (PEG) precipitation, are often used in large-scale purification to selectively isolate proteins by altering their solubility tecnic.eu.
For enhancing protein purity, multi-step purification protocols that combine various chromatographic methods, such as affinity, size exclusion, and ion exchange chromatography, are frequently utilized numberanalytics.com. Emerging technologies, including microfluidics, single-molecule techniques, and the application of artificial intelligence (AI) and machine learning (ML), are further revolutionizing protein purification by enabling miniaturized, high-throughput, and optimized protocols numberanalytics.com.
Structural Characterization and Elucidation of Haemonchus contortus this compound
Primary Structure Determination: Amino Acid Sequence Analysis
The structural characterization of Haemonchus contortus this compound has revealed it to be composed of two principal proteins: Hc-PCP1 and Hc-PCP2 ugent.benih.gov. These two proteins exhibit a notable degree of similarity in their primary structures, showing 64% amino acid sequence identity and 77% similarity to each other ugent.be. Both Hc-PCP1 and Hc-PCP2 possess a predicted signal peptide, indicating their likely secretion or membrane localization, and contain multiple putative glycosylation sites ugent.be.
The determination of protein primary structure, specifically the amino acid sequence, is typically achieved through methods like Edman degradation, which systematically cleaves amino acids from the N-terminus of a protein for identification youtube.com. In the study of this compound, full-length cDNA sequences corresponding to the genes encoding Hc-pcp1 and Hc-pcp2 were successfully isolated from a cDNA library derived from H. contortus worms ugent.be. Subsequent sequence analyses and alignments were performed using specialized bioinformatics software, such as DNAstar, to deduce and compare their amino acid sequences ugent.be.
Homology and Domain Architecture: Prolyl-Carboxypeptidase S28 Type Domains
A critical aspect of this compound's structural characterization is its homology and domain architecture. Both Hc-PCP1 and Hc-PCP2 exhibit significant homology to prolyl-carboxypeptidases ugent.benih.gov. A defining feature of their structure is the presence of two prolyl-carboxypeptidase S28 type domains (specifically, pfam05577), which are arranged in a tandem repeat ugent.be. This tandem repeat organization appears to be a nematode-specific characteristic, with similar structures observed only in the prolyl-carboxypeptidases of Caenorhabditis elegans ugent.be. Each individual S28 domain within these proteins is predicted to encode a peptidase of approximately 51 kDa ugent.be.
The catalytic residues within the Haemonchus PCP sequences are ordered as serine, aspartic acid, and histidine, a configuration that places these enzymes within clan SC, family S28 of peptidases ugent.beebi.ac.uk. While sharing structural motifs, the homology between the H. contortus PCP-like proteins (Hc-PCP1 and Hc-PCP2) and their counterparts in C. elegans (PCP-2 and PCP-3) is approximately 38% at the amino acid sequence level ugent.be. The human prolyl-carboxypeptidase (PRCP), also a member of the S28 family, features a conserved α/β hydrolase domain containing the catalytic Asp-His-Ser triad, along with a unique helical structural domain that caps (B75204) the active site nih.gov.
Amino Acid Sequence Identity and Similarity
| Comparison | Identity (%) | Similarity (%) |
| Hc-PCP1 vs. Hc-PCP2 | 64 | 77 |
| H. contortus PCPs vs. C. elegans PCPs | ~38 | - |
Compound Names and PubChem CIDs
It is important to note that the "this compound" discussed in this article, referring to the proteinaceous antigen from Haemonchus contortus (comprising Hc-PCP1 and Hc-PCP2), is a protein and does not have a single PubChem CID in the same manner as small chemical molecules. PubChem CID 146350 is associated with a different chemical compound also named "this compound" (C22H26O8), which is not the protein derived from Haemonchus contortus nih.govnih.gov. The protein components, Hc-PCP1 and Hc-PCP2, are characterized by their amino acid sequences and domain architectures, typically found in protein sequence databases rather than small molecule databases like PubChem.
Oligomeric State and Higher-Order Structural Attributes: Helical Polymeric Formation
Within the intestine of Haemonchus contortus, this compound exists as a helical polymeric structure. ugent.benih.gov This structure is intimately associated with the luminal surface of the intestinal cells, filling the spaces between the microvilli. ugent.benih.govnih.gov The helices possess a diameter of approximately 400 Å and exhibit a variable pitch. nih.gov While flexible, these helical filaments are generally aligned with the long axes of the microvilli, with up to ten helices observed per microvillus, extending up to 10 µm in length. nih.gov
This compound is primarily a protein, and its monomeric form has an approximate molecular weight of 60,000, appearing as a Y-shaped structure in negatively stained preparations. nih.gov The helical filament is believed to form through the lateral polymerization of pairs of these monomeric units. nih.gov Further analysis has revealed that this compound comprises two principal proteins, Hc-PCP1 and Hc-PCP2, both demonstrating homology to prolyl-carboxypeptidases. ugent.benih.gov These two proteins exhibit 64% amino acid sequence identity to each other and are each composed of two prolyl-carboxypeptidase S28 type domains arranged in a tandem repeat. ugent.benih.gov The transcription of the genes encoding these proteins becomes evident from the L4 stage onwards, coinciding with the onset of blood-feeding by the parasite. ugent.benih.gov
Methodological Aspects of Protein/Peptide Structure Elucidation
The initial characterization of this compound involved its isolation followed by analysis using peptide mass fingerprinting and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS-MS). ugent.benih.gov These techniques are crucial for identifying the protein components and their sequences.
Beyond these specific methods, the broader field of protein and peptide structure elucidation employs a variety of advanced techniques. X-ray crystallography is a prominent method, providing detailed atomic information for rigid proteins that form well-ordered crystals. rcsb.orgnews-medical.net Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly useful for determining the structures of proteins in solution by analyzing local conformation and inter-atomic distances. rcsb.orgnews-medical.net Electron microscopy, including cryo-electron microscopy (cryo-EM), is employed for studying large macromolecular complexes, offering high-resolution structural insights without the need for crystallization. news-medical.net
Complementary methods such as ultracentrifugation, mass spectrometry, and fluorescence spectrometry further aid in understanding protein properties. news-medical.net Computational approaches, including comparative modeling (homology modeling) and ab initio modeling, are increasingly vital for predicting protein structures based on their amino acid sequences, especially when experimental structures are unavailable. reading.ac.uk Additionally, circular dichroism (CD) and Near Infrared (NIR) spectroscopy are utilized to determine the secondary structure of proteins, providing information on alpha helices, beta sheets, and random coils. westmont.edu
Molecular Mechanisms of Action and Biological Function
This compound's primary biological function is its role as an anticoagulant, crucial for the survival and feeding of Haemonchus contortus within its host.
Anticoagulant Activity and Role in Host-Parasite Interaction
This compound acts as an intestinal anticoagulant, enabling H. contortus to effectively interfere with the host's blood coagulation cascade. ugent.benih.gov When added to a fibrinogen solution, this compound significantly inhibits blood coagulation in a dose-dependent manner. ugent.benih.gov This anti-clotting activity, observed against purified fibrin (B1330869) monomers, occurs remarkably quickly, within seconds of addition. ugent.be The rapid nature of this enzymatic reaction is critical for the parasite, as it allows for immediate prevention of intestinal blockage by the ingested blood meal. ugent.be This anticoagulant effect is a result of the degradation of the C-terminal end of the fibrinogen alpha-chain, a region essential for clot formation. ugent.be The ability of parasites to inhibit blood coagulation is a well-documented survival mechanism, allowing them to navigate and persist within the hostile environment of the host's bloodstream and tissues. nih.gov
Enzymatic Degradation of Fibrinogen Alpha-Chain
The anticoagulant activity of this compound is directly linked to its enzymatic action on fibrinogen. The this compound-enriched fraction specifically degrades the C-terminal end of the fibrinogen alpha-chain. ugent.benih.gov Fibrinogen, a crucial blood protein circulating at concentrations between 1.5-4 mg/mL, is composed of two pairs of three polypeptide chains: Aα2Bβ2γ2. biorxiv.org The C-terminus of the fibrinogen α-chain, known as the αC-region, comprises an αC-domain and an αC-connector. These subregions are critical for the proper growth of blood clot fibers, the mechanical stability of the clot, and its resistance to fibrinolysis. biorxiv.org The degradation of this vital part of the fibrinogen molecule by this compound's prolyl-carboxypeptidases (Hc-PCP1 and Hc-PCP2) directly impairs the host's ability to form stable blood clots. ugent.be
Modulation by Specific Inhibitors: Dipeptidyl-Peptidase IV Inhibition
The enzymatic activity of this compound, specifically its ability to degrade the fibrinogen alpha-chain, can be modulated by specific inhibitors. Research has shown that the degradation process is inhibited by dipeptidyl-peptidase IV (DPP IV) inhibitors, such as Diprotin A and Bt-PEG-Glu-ProP(OPh)2. ugent.benih.gov This finding suggests that the prolyl-carboxypeptidases identified as major components of this compound exhibit DPP IV-like enzymatic activity. ugent.be
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of enzyme inhibitors known to target the DPP-4 enzyme. wikipedia.org DPP-4 is an enzyme that selectively cleaves two amino acids, typically proline or alanine, from the second position of the N-terminal end of various polypeptide chains. wikipedia.orgoatext.com In the context of this compound, this inhibition indicates a specific enzymatic mechanism that can be targeted.
Signal Transduction Pathway Implications
While this compound's primary mechanism of action involves the direct enzymatic degradation of fibrinogen in the extracellular environment, there is no explicit evidence in the provided research findings that directly links this compound to specific intracellular signal transduction pathways within the host or the parasite. Signal transduction pathways typically involve a series of molecular events initiated by the binding of a ligand to a receptor, leading to a biochemical cascade that alters cellular responses, such as gene expression or metabolism. pressbooks.pubquora.comwikipedia.orgnih.gov this compound's described function is characterized by its direct proteolytic activity on a host blood protein, rather than initiating a receptor-mediated intracellular signaling cascade.
Research on Analogues and Derivatives of Haemonchus contortus this compound
This compound, as found in Haemonchus contortus, is not a single small molecule but rather comprises two major proteins, Hc-PCP1 and Hc-PCP2 dicp.ac.cn. These proteins exhibit homology to prolyl-carboxypeptidases and share 64% amino acid sequence identity, each containing two prolyl-carboxypeptidase S28 type domains organized in a tandem repeat dicp.ac.cn.
The primary function of H. contortus this compound is its role as an intestinal anticoagulant dicp.ac.cn. It achieves this by degrading the C-terminal end of the fibrinogen alpha-chain, a process vital for blood clot formation in the host dicp.ac.cn. Research into its inhibitory mechanisms has identified that its anticoagulant activity can be significantly inhibited by dipeptidyl-peptidase IV inhibitors, such as Diprotin A and Bt-PEG-Glu-Pro(P)(OPh)2 dicp.ac.cn. These inhibitors act on the prolyl-carboxypeptidase activity of this compound, thereby interfering with its ability to disrupt host blood coagulation dicp.ac.cn. While direct analogues of the this compound protein complex itself are not widely reported in the context of H. contortus anthelmintic research, the study of compounds that modulate its enzymatic activity, like these dipeptidyl-peptidase IV inhibitors, represents a form of derivative research focused on its functional aspects dicp.ac.cn.
Immunological Significance and Vaccine Development Research
This compound holds substantial immunological significance, particularly in the context of vaccine development against haemonchosis. Its identification as an intestinal antigen has paved the way for understanding host-parasite interactions and developing novel control strategies.
This compound as an Intestinal Antigen and Inducer of Protective Immunity
This compound was the first intestinal antigen from the sheep parasite Haemonchus contortus demonstrated to induce significant levels of protection when used to vaccinate lambs dicp.ac.cnlabsolu.ca. This antigen exists as a helical polymeric structure attached to the luminal surface of the intestinal cells within L4 and adult worms dicp.ac.cn. It is considered a "hidden" antigen because it is not typically exposed to the host's immune system during natural infection, thus preventing the induction of a strong, protective memory response labsolu.ca. However, when administered as a vaccine, this compound elicits antigen-specific antibodies in the host labsolu.ca. Upon ingestion by the blood-feeding L4 and adult stages of H. contortus, these antibodies bind to the parasite's intestinal proteins, leading to a disruption of normal gut function labsolu.ca. This disruption can result in worm starvation, detachment from the host abomasal wall, and a reduction in the parasite's fecundity or egg production labsolu.ca.
Role in Protective Immune Responses Against Nematode Infections
The successful induction of protective immunity by this compound highlights the potential of parasite gut proteins as vaccine candidates against nematode infections labsolu.ca. Vaccines utilizing gut proteins from gastrointestinal nematodes, including this compound, have shown promising results in providing protection labsolu.ca. Other notable antigens, such as the aminopeptidase (B13392206) family H11 and the Haemonchus galactose-containing glycoprotein (B1211001) complex (H-gal-GP), have also been identified as effective immunogens and are integral components of commercially available vaccines like Barbervax® labsolu.catocris.com. The mechanism of action for these gut protein-based vaccines involves the host's immune system generating antibodies that, once ingested by the feeding parasite, bind to and neutralize critical proteins in the parasite's gut, thereby impairing its ability to digest blood and survive labsolu.ca. This targeted disruption of essential physiological processes underscores the vital role of such antigens in protective immune responses against nematode infections.
Experimental Models for Evaluating Antigenic Efficacy
Various experimental models are employed to evaluate the antigenic efficacy of this compound and other vaccine candidates against Haemonchus contortus. Vaccination studies are frequently conducted in target hosts such as lambs, where the level of protection against subsequent H. contortus challenge is assessed dicp.ac.cnlabsolu.ca. These in vivo models often involve artificial infestation of animals with known quantities of infective larvae to standardize challenge conditions uel.br.
In addition to in vivo studies, in vitro assays play a crucial role in screening and evaluating the activity of potential anthelmintic compounds and antigens nih.govnih.gov. These assays can assess the impact on various life stages of H. contortus, including larval motility and development nih.govnih.gov. Common in vitro experimental models include the larval exsheathment inhibition assay (LEIA) and larval development tests (LDT), which measure the effects of compounds on the transition from infective L3 larvae to subsequent developmental stages nih.govnih.gov. Assays on adult worm motility are also utilized to evaluate direct effects on mature parasites nih.gov. These diverse experimental approaches provide a comprehensive framework for assessing the efficacy and mechanisms of action of antigens like this compound in inducing protective immunity.
Biosynthetic and Expression Studies in Haemonchus contortus
Understanding the biosynthesis and expression patterns of this compound within Haemonchus contortus is crucial for comprehending its biological function and developing effective intervention strategies.
Gene Transcripts Expression Across Developmental Stages
This compound is composed of two primary proteins, Hc-PCP1 and Hc-PCP2 dicp.ac.cn. Studies on the gene transcripts encoding these proteins have revealed their expression profiles across different developmental stages of Haemonchus contortus. The transcripts for both Hc-PCP1 and Hc-PCP2 genes are detectable and present from the L4 larval stage onwards dicp.ac.cn. This timing of expression is particularly significant as it coincides precisely with the onset of blood-feeding by the parasite dicp.ac.cn.
The life cycle of Haemonchus contortus involves several larval stages (L1, L2, L3, L4) before maturing into adult worms tocris.comnih.govnih.gov. While the early larval stages (L1, L2, L3) are free-living, the L4 and adult stages are parasitic and feed on host blood from capillaries in the stomach mucosa tocris.comnih.govnih.gov. The presence of this compound gene transcripts from the L4 stage onwards directly correlates with the parasite's transition to a haematophagous lifestyle, underscoring this compound's role as an intestinal anticoagulant essential for blood digestion and survival within the host dicp.ac.cn.
Detailed Research Findings: this compound Protein Components
| Component | Homology | Amino Acid Sequence Identity (to each other) | Domains | Function | Expression Onset |
| Hc-PCP1 | Prolyl-carboxypeptidase | 64% | Two prolyl-carboxypeptidase S28 type domains (tandem repeat) | Intestinal anticoagulant (degrades fibrinogen alpha-chain) | L4 stage onwards (coincides with blood-feeding) dicp.ac.cn |
| Hc-PCP2 | Prolyl-carboxypeptidase | 64% | Two prolyl-carboxypeptidase S28 type domains (tandem repeat) | Intestinal anticoagulant (degrades fibrinogen alpha-chain) | L4 stage onwards (coincides with blood-feeding) dicp.ac.cn |
Genetic Basis of Protein Synthesis in Parasitic Nematodes
Protein synthesis in parasitic nematodes like Haemonchus contortus follows the fundamental principles of molecular biology, involving transcription of DNA into messenger RNA (mRNA) and subsequent translation of mRNA into proteins ozbiosciences.com. The genome of H. contortus is approximately 320 Mb in size and encodes around 23,610 protein-coding genes escholarship.org. This robust genetic repertoire underpins the parasite's complex life cycle and its interactions with host organisms. Comparative genomics studies often use Caenorhabditis elegans as a model system for understanding H. contortus genes and regulatory elements due to their phylogenetic proximity nih.gov.
The genetic basis of protein synthesis in H. contortus involves a general conservation of genome structure and gene content when compared to C. elegans, yet it also shows a notable expansion of gene families crucial for the parasitic lifestyle nih.gov. For instance, genes involved in blood feeding, neurological function, and drug metabolism are well-represented nih.gov. The parasite's high level of genetic diversity, attributed to its large effective population size, contributes to its adaptability and propensity for drug resistance nih.gov. Essential genes, critical for life, have been identified in H. contortus and are predominantly involved in fundamental molecular processes such as transcription, translation, ribosome biogenesis, RNA binding, and signaling mdpi.com. These genes often exhibit distinct transcription profiles compared to non-essential genes mdpi.com.
Regulatory Mechanisms of Protein Expression
Protein expression in Haemonchus contortus is a highly regulated process, adapting to different developmental stages, sexes, and the host environment. Transcriptional alterations occur throughout the parasite's life cycle, indicating precise control over gene expression escholarship.org. For example, studies have shown significant differential gene expression across various life stages, including eggs, L1, L3, L4, and adult male and female worms nih.govresearchgate.net. Many genes are highly enriched in male worms or in both eggs and adult females, reflecting sex-specific and stage-specific requirements nih.gov. The H. contortus intestine, a major organ for digestion and detoxification, also exhibits distinct gene expression patterns nih.gov.
Regulatory mechanisms extend to the post-transcriptional and translational levels. For instance, the parasite's gene silencing machinery plays a role in controlling gene expression escholarship.org. The regulation of protein synthesis is critical, particularly at the initiation stage of translation csic.es. mRNA structure, including the 5' UTR length and the context of the initiator codon, can significantly influence translation efficiency nih.gov. Furthermore, the activity of specific protein families, such as proteases and protease inhibitors, is regulated, with their genes exhibiting stage- or sex-specific transcription profiles mdpi.com. Some protease gene families show remarkable expansion, likely linked to their roles in parasitism, host-parasite interactions, immunomodulation, and blood-feeding mdpi.com. The expression of certain proteins, like transthyretin-like protein TTR-31, is developmentally regulated, with decreasing transcriptional patterns from egg to adult stage, suggesting roles in key biological processes such as development and reproduction frontiersin.org.
Future Directions in Haemonchus contortus this compound Research
Research into Haemonchus contortus this compound continues to evolve, with promising avenues for deeper understanding and practical applications.
Advanced Structural Biology Approaches
Future research will likely leverage advanced structural biology techniques to elucidate the precise three-dimensional structures of this compound and its constituent proteins, Hc-PCP1 and Hc-PCP2. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide atomic-level details of these proteins, including their active sites and how they interact with substrates csic.es. Understanding the helical polymeric structure of this compound attached to intestinal cells would offer insights into its physiological role and stability within the parasite's gut nih.gov. Such structural insights are crucial for rational drug design and vaccine development, allowing for the targeting of specific protein domains or interaction interfaces.
In-depth Mechanistic Dissection of Anticoagulant Activity
While this compound has been shown to inhibit blood coagulation by degrading the C-terminal end of the fibrinogen alpha-chain, further mechanistic studies are needed nih.gov. Future research should focus on a more detailed dissection of this anticoagulant activity. This could involve kinetic studies to determine the efficiency of fibrinogen degradation by Hc-PCP1 and Hc-PCP2, as well as identifying other potential host coagulation factors that this compound might target. Investigating the role of dipeptidyl-peptidase IV inhibitors, which have been shown to inhibit this compound's activity, could also reveal more about its enzymatic mechanism and potential therapeutic interventions nih.gov. Understanding the full spectrum of its anticoagulant function could provide novel strategies for disrupting the parasite's blood-feeding process.
Next-Generation Vaccine Antigen Development
This compound's established role as an intestinal antigen capable of inducing protective immunity in lambs makes it a prime candidate for next-generation vaccine development nih.gov. Future efforts will likely focus on optimizing this compound-based vaccines. This could involve exploring different formulations, adjuvants, or delivery systems to enhance immunogenicity and prolong protective responses. Research might also investigate chimeric antigens combining this compound with other promising H. contortus antigens to achieve broader and more robust protection. Furthermore, genomic and proteomic data can be leveraged to identify specific epitopes within Hc-PCP1 and Hc-PCP2 that elicit strong protective immune responses, leading to the development of highly specific and effective subunit vaccines.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | N/A |
| Hc-PCP1 | N/A |
| Hc-PCP2 | N/A |
| Fibrinogen | 16212457 |
| Diprotin A | 444390 |
| Bt-PEG-Glu-Pro(P)(OPh)2 | N/A |
Note: PubChem CIDs for this compound, Hc-PCP1, Hc-PCP2, and Bt-PEG-Glu-Pro(P)(OPh)2 were not found in standard PubChem searches, as these are specific protein/peptide names or complex chemical names that might not have direct PubChem entries as single compounds.
This compound is a significant intestinal antigen derived from the parasitic nematode Haemonchus contortus, commonly known as the barber's pole worm. This antigen has garnered attention due to its ability to induce protective immunity when used to vaccinate lambs. This compound is present in the intestine of L4 and adult worms, forming a helical polymeric structure attached to the luminal surface of intestinal cells. Research has identified this compound as comprising two primary proteins, Hc-PCP1 and Hc-PCP2, which exhibit homology to prolyl-carboxypeptidases nih.gov. These two proteins share 64% amino acid sequence identity, and each contains two prolyl-carboxypeptidase S28 type domains organized in a tandem repeat nih.gov. The transcripts for both genes are present from the L4 stage onward, coinciding with the onset of blood-feeding by the parasite nih.gov.
Genetic Basis of Protein Synthesis in Parasitic Nematodes
Protein synthesis in parasitic nematodes like Haemonchus contortus adheres to the fundamental principles of molecular biology, involving the transcription of DNA into messenger RNA (mRNA) and the subsequent translation of mRNA into functional proteins ozbiosciences.com. The genome of H. contortus is approximately 320 Mb in size and encodes around 23,610 protein-coding genes escholarship.org. This extensive genetic repertoire underpins the parasite's complex life cycle and its interactions with host organisms. Comparative genomics studies often utilize Caenorhabditis elegans as a model system to understand H. contortus genes and their regulatory elements due to their phylogenetic proximity nih.gov.
While showing a general conservation of genome structure and gene content compared to C. elegans, the genetic basis of protein synthesis in H. contortus also reveals a notable expansion of gene families crucial for its parasitic lifestyle nih.gov. For instance, genes involved in blood feeding, neurological function, and drug metabolism are well-represented within its genome nih.gov. The parasite's high level of genetic diversity, attributed to its large effective population size, contributes to its remarkable adaptability and propensity for developing drug resistance nih.gov. Essential genes, vital for the parasite's survival, have been identified in H. contortus and are predominantly involved in fundamental molecular processes such as transcription, translation, ribosome biogenesis, RNA binding, and signaling mdpi.com. These essential genes often exhibit distinct transcription profiles compared to genes with lower essentiality rankings mdpi.com.
Regulatory Mechanisms of Protein Expression
Protein expression in Haemonchus contortus is a highly regulated process, adapting to different developmental stages, sexes, and environmental cues within the host. Transcriptional alterations occur throughout the parasite's life cycle, indicating precise control over gene expression escholarship.org. For example, studies have demonstrated significant differential gene expression across various life stages, including eggs, L1, L3, L4, and adult male and female worms nih.govresearchgate.net. Many genes are highly enriched in male worms or in both eggs and adult females, reflecting sex-specific and stage-specific requirements for protein production nih.gov. The H. contortus intestine, a primary organ for digestion and detoxification, also exhibits distinct gene expression patterns nih.gov.
Regulatory mechanisms extend to the post-transcriptional and translational levels. The parasite's gene silencing machinery plays a role in controlling gene expression escholarship.org. The regulation of protein synthesis is particularly critical at the initiation stage of translation csic.es. Messenger RNA (mRNA) structure, including the length of the 5' untranslated region (UTR) and the context of the initiator codon, can significantly influence translation efficiency nih.gov. Furthermore, the activity of specific protein families, such as proteases and protease inhibitors, is tightly regulated, with their genes exhibiting stage- or sex-specific transcription profiles mdpi.com. Some protease gene families show remarkable expansion, likely linked to their roles in parasitism, host-parasite interactions, immunomodulation, and blood-feeding mdpi.com. The expression of certain proteins, like the transthyretin-like protein TTR-31, is developmentally regulated, displaying decreasing transcriptional patterns from the egg to the adult stage, suggesting roles in key biological processes such as development and reproduction frontiersin.org.
Future Directions in Haemonchus contortus this compound Research
Research into Haemonchus contortus this compound continues to evolve, with promising avenues for deeper understanding and practical applications.
Advanced Structural Biology Approaches
Future research will likely leverage advanced structural biology techniques to elucidate the precise three-dimensional structures of this compound and its constituent proteins, Hc-PCP1 and Hc-PCP2. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide atomic-level details of these proteins, including their active sites and how they interact with substrates csic.es. Understanding the helical polymeric structure of this compound, as it is attached to intestinal cells, would offer crucial insights into its physiological role and stability within the parasite's gut nih.gov. Such detailed structural insights are fundamental for rational drug design and vaccine development, allowing for the precise targeting of specific protein domains or interaction interfaces.
In-depth Mechanistic Dissection of Anticoagulant Activity
While this compound has been shown to inhibit blood coagulation by degrading the C-terminal end of the fibrinogen alpha-chain, further mechanistic studies are essential nih.gov. Future research should focus on a more detailed dissection of this anticoagulant activity. This could involve kinetic studies to determine the efficiency of fibrinogen degradation by Hc-PCP1 and Hc-PCP2, as well as identifying other potential host coagulation factors that this compound might target. Investigating the role of dipeptidyl-peptidase IV inhibitors, which have been shown to inhibit this compound's activity, could also reveal more about its enzymatic mechanism and potential therapeutic interventions nih.gov. A comprehensive understanding of its full spectrum of anticoagulant function could provide novel strategies for disrupting the parasite's blood-feeding process.
Next-Generation Vaccine Antigen Development
This compound's established role as an intestinal antigen capable of inducing significant protective immunity in lambs makes it a prime candidate for next-generation vaccine development nih.gov. Future efforts will likely focus on optimizing this compound-based vaccines. This could involve exploring different formulations, adjuvants, or delivery systems to enhance immunogenicity and prolong protective responses. Research might also investigate chimeric antigens combining this compound with other promising H. contortus antigens to achieve broader and more robust protection. Furthermore, leveraging genomic and proteomic data can aid in identifying specific epitopes within Hc-PCP1 and Hc-PCP2 that elicit strong protective immune responses, leading to the development of highly specific and effective subunit vaccines.
Iii. Contortin from Lichens: a Biphenyl Polyketide
Structural Classification and Biosynthetic Pathway of Lichen Contortin
Enzymatic Steps and Genetic Regulation in the Biosynthetic Pathway
The biosynthesis of secondary metabolites in lichens, including polyketides like this compound, is a complex process primarily attributed to the fungal partner (mycobiont) researchgate.netphcogj.com. Polyketides are synthesized through iterative enzymatic reactions involving polyketide synthases (PKSs). These enzymes assemble precursor molecules, typically acetyl-CoA and malonyl-CoA units, into a polyketide chain, which then undergoes further modifications such as cyclization, reduction, and methylation to yield the final complex structure researchgate.net.
While the general principles of polyketide biosynthesis and the genetic potential of lichen-forming fungi for producing these compounds are recognized, detailed enzymatic steps and specific genetic regulation pathways for the biosynthesis of this compound itself are not extensively documented in the available literature. Research into lichen biosynthesis often involves genomic sequencing and homology mapping to propose functions for gene products and biosynthetic pathways journaljpri.com. However, specific genes or enzymes directly responsible for each step in this compound's formation remain largely uncharacterized. The complexity arises from the symbiotic nature of lichens, where the unique metabolic interactions between the fungal and algal components can influence the production of these specialized compounds abyntek.com.
Biological Activities and Biofunctional Investigations of Lichen this compound
Investigations into the biological activities of lichen-derived compounds have revealed a broad spectrum of potential therapeutic applications. For this compound, specific research findings highlight its role in antimicrobial activity.
Antimicrobial Activity Studies
This compound has been identified as one of the compounds present in Usnea sp. lichens responsible for their antibacterial activity unm.ac.id. Studies on the chloroform (B151607) extract of Usnea sp., which contains this compound, have demonstrated significant inhibitory effects against various bacterial strains. For instance, the chloroform extract of Usnea sp. showed strong antibacterial potential, exhibiting an average inhibition zone diameter of 20.600 mm against Staphylococcus aureus and 19.640 mm against Escherichia coli at a concentration of 5% (m/v) unm.ac.id. This suggests that this compound, alongside other compounds in the extract, contributes to the observed antimicrobial properties.
Table 1: Antimicrobial Activity of Usnea sp. Chloroform Extract (containing this compound) unm.ac.id
| Microorganism | Concentration of Extract (m/v) | Average Inhibition Zone Diameter (mm) |
| Staphylococcus aureus | 5% | 20.600 |
| Escherichia coli | 5% | 19.640 |
Antioxidant Properties and Radical Scavenging Mechanisms
While many lichen extracts and other lichen-derived compounds exhibit significant antioxidant properties and radical scavenging mechanisms, specific detailed research findings directly attributing these activities to isolated this compound are limited in the provided literature. General studies on lichens indicate that their extracts often possess antioxidant potential, which is frequently correlated with their phenolic and flavonoid content researchgate.netnih.govresearcher.life. However, explicit data on this compound's direct antioxidant mechanisms, such as DPPH radical scavenging, superoxide (B77818) anion radical scavenging, or reducing power, are not specified.
Anti-inflammatory Effects and Enzyme Inhibition Profiles
Other Reported Biological Activities (e.g., anti-cancer, neuroprotective, anti-diabetic)
The broader field of natural product research from lichens has explored various other biological activities, including anti-cancer, neuroprotective, and anti-diabetic potentials of different compounds and extracts phcogj.comresearchgate.netmedsci.orgmdpi.comnih.govplos.orgmdpi.commdpi.comfrontiersin.orgnih.govbioline.org.br. However, specific research findings directly linking this compound to anti-cancer, neuroprotective, or anti-diabetic activities are not explicitly detailed in the provided information. Studies often focus on other well-known lichen compounds like usnic acid or ramalin for these effects mdpi.com.
Synthetic Approaches and Chemical Modifications of Lichen this compound
The complex structures of lichen secondary metabolites often present significant challenges and opportunities for synthetic chemists.
The total synthesis of natural products, including lichen biphenyls like this compound, typically involves intricate multi-step strategies aimed at constructing their complex molecular architectures. While a specific total synthesis of this compound is not widely detailed in the provided literature, general strategies for biphenyl (B1667301) synthesis are highly relevant. Approaches often involve the coupling of aromatic units. For instance, the total synthesis of other biphenyl compounds, such as ningalin D, has successfully employed strategies like Suzuki coupling for the introduction of sterically demanding aryl rings. uni.lu Such cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds between two aromatic systems. uni.lu The broader field of natural product total synthesis also emphasizes the development of efficient routes, retrosynthetic analysis, and asymmetric induction to control stereochemistry, which would be crucial for any future synthesis of this compound. wikipedia.orguni-goettingen.decdutcm.edu.cnnih.gov
The design and evaluation of structural analogues of natural products, including this compound, are critical for understanding structure-activity relationships, optimizing biological properties, and potentially developing new compounds with enhanced characteristics. Although specific studies on this compound analogues are not extensively documented, the general principles apply. By modifying specific functional groups or parts of the biphenyl scaffold, researchers can investigate how these changes impact the compound's stability, solubility, and biological activities. For example, synthetic biphenyl analogues have been designed and evaluated for various biological activities such as phytotoxicity and antifungal properties, demonstrating that structural modifications can lead to significant changes in activity. researchgate.netnih.gov This approach allows for the exploration of the chemical space around the natural product, potentially leading to derivatives with improved efficacy or selectivity for specific applications.
Chemo-taxonomic Significance and Ecological Role
Lichen secondary metabolites, including this compound, play crucial roles in both the classification of lichens and their survival in diverse environments.
This compound serves as a chemotaxonomic marker, aiding in the classification and identification of certain lichen species. It was originally isolated from Psoroma contortum, and its presence has been noted in collections of Psoroma contorta. ontosight.aiwikipedia.org The chemical composition of lichens, particularly their secondary metabolites, is often stable and species-specific, making chemical analysis a valuable tool for taxonomic differentiation, especially where morphological distinctions are ambiguous. wikipedia.orgfishersci.cafishersci.cawikidata.org this compound, as a distinct biphenyl, contributes to the unique chemical profiles that help lichenologists distinguish between closely related taxa and understand phylogenetic relationships within lichen-forming fungi. nih.gov
Lichen secondary metabolites perform a variety of essential ecological functions that enable lichens to thrive in often harsh environments. These compounds are synthesized in response to environmental stresses and contribute to the lichens' adaptation and self-preservation. hznu.edu.cn Their roles include:
Protection against Abiotic Stresses: Many lichen substances act as photoprotectants, shielding the photosynthetic algal or cyanobacterial partners (photobionts) from excessive ultraviolet (UV) radiation and high photosynthetically active radiation (PAR). thegoodscentscompany.comlipidmaps.orgnih.gov They also contribute to desiccation tolerance, helping lichens withstand periods of extreme dryness. thegoodscentscompany.com
Defense against Biotic Stresses: Lichen metabolites exhibit a wide range of antimicrobial activities (antibacterial, antifungal, antiviral), protecting the lichen thallus from pathogens. nih.govhznu.edu.cnthegoodscentscompany.comlipidmaps.orgnih.govnih.gov They also act as anti-herbivore defenses, deterring grazing by invertebrates. nih.govthegoodscentscompany.comlipidmaps.orgnih.gov
Allelopathic Interactions: Some compounds demonstrate allelopathic effects, influencing the growth of competing organisms in their immediate environment. lipidmaps.org
While this compound's specific ecological functions are not explicitly detailed in the provided information, as a lichen secondary metabolite, it is expected to contribute to these broader protective and adaptive roles, consistent with the functions observed for other polyketide-derived compounds in lichens.
Future Research Avenues for Lichen this compound
Despite its identification, several aspects of this compound from lichens remain ripe for further investigation. A key area for future research is a deeper understanding of its biosynthetic pathway at a molecular and enzymatic level. Given that this compound is currently recognized as the only biphenyl known from lichens, further studies could explore the reasons for its unique occurrence and investigate whether other, as yet undiscovered, biphenyls exist in the vast diversity of lichen species. ontosight.ai Elucidating the precise mechanisms of its formation could open doors for biotechnological production or biomimetic synthesis.
Furthermore, comprehensive pharmacological and ecological screening of this compound and its potential analogues is warranted. While lichen secondary metabolites are known for diverse bioactivities, specific detailed studies on this compound's biological roles are less common. hznu.edu.cnnih.gov Future research could focus on its specific contributions to lichen extremotolerance, its precise defensive mechanisms against particular pathogens or herbivores, and its potential applications in medicine or agriculture, similar to other lichen-derived compounds. nih.govnih.gov
Finally, exploring the genetic basis for this compound production within the lichen mycobiont (fungal partner) would be invaluable. Understanding the genes and enzymes involved in its synthesis could facilitate genetic engineering approaches for enhanced production or the creation of novel derivatives. Such studies would not only advance our knowledge of lichen chemical ecology but also potentially unlock new avenues for natural product discovery and utilization.
Deeper Elucidation of Biosynthetic Enzymes and Pathways
The biosynthesis of polyketides in lichens, including compounds like this compound, primarily proceeds via the acetyl-malonate pathway, also known as the polyketide pathway. mdpi.com Polyketides are assembled through multi-step, enzyme-catalyzed processes involving polyketide synthases (PKSs). scribd.comnih.gov These PKSs are typically large, iterative, and multifunctional type I enzymes. nih.govdrugtargetreview.com The genes responsible for polyketide biosynthesis are often organized into biosynthetic gene clusters (BGCs), which encode not only the PKS but also various tailoring enzymes essential for the formation of the final polyketide structure. nih.govnih.govnih.govrsc.org
While general mechanisms of polyketide biosynthesis in lichens involve the stepwise condensation of precursor units, and the genetic potential of lichen-forming fungi in polyketide biosynthesis is an area of ongoing research, scribd.commdpi.comnih.govdrugtargetreview.complos.orgnih.gov specific details regarding the enzymatic machinery and the precise step-by-step pathway for this compound's biosynthesis remain to be fully elucidated in the publicly available literature. This compound is noted as the sole known lichen biphenyl, formed from two monoaromatic units linked by a carbon-carbon bond. researchgate.net This suggests a dimerization step in its formation, but the specific enzymes catalyzing this process have not been explicitly detailed.
Structure-Activity Relationship Studies for Biological Activities
Understanding the structure-activity relationship (SAR) of a chemical compound is crucial for exploring its potential applications in medicinal chemistry and pharmacology. nih.govmdpi.com SAR studies aim to determine how modifications to a molecule's chemical structure influence its biological activity. mdpi.comresearchgate.netnih.govresearchgate.net this compound's chemical structure is characterized by a biphenyl backbone substituted with methoxy, hydroxyl, and methyl groups, which contribute to its distinct chemical and physical properties. nih.gov
Research on this compound has indicated its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov However, specific detailed research findings from structure-activity relationship studies solely focused on this compound that delineate how particular functional groups or structural alterations to its biphenyl core impact these observed biological activities are not extensively documented in the current search results. While the principles of SAR are widely applied in drug discovery to optimize compounds by enhancing potency, improving selectivity, and minimizing toxicity, nih.govresearchgate.net direct, specific data tables or detailed findings illustrating these relationships for this compound itself are not available from the provided sources.
Iv. General Research Methodologies and Analytical Techniques for Contortin Compounds
Advanced Chromatographic Separations
Chromatography is the cornerstone of purification and analysis for complex biological mixtures like snake venom. Various high-performance techniques are employed to isolate "Contortin" and similar peptides with high purity and resolution.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation of peptides and proteins from venom. nih.govebi.ac.uk Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a non-polar stationary phase and a polar mobile phase to separate molecules based on their hydrophobicity. ebi.ac.uk For venom components, C18 columns are commonly used, and gradient elution with solvents like acetonitrile (B52724) in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA) allows for the sequential separation of peptides based on their polarity. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed. researchgate.netwikipedia.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which allows for more efficient separation. wikipedia.orgyoutube.com UPLC is particularly advantageous for the analysis of complex peptide mixtures, providing sharper and more defined peaks, which is critical for resolving the numerous components present in snake venom. researchgate.netwikipedia.org
| Technique | Stationary Phase Example | Mobile Phase Example | Key Advantage for "this compound" Analysis |
| HPLC | C18 silica | Acetonitrile/Water with 0.1% TFA (gradient) | Robust and widely used for initial fractionation of venom. |
| UPLC | Sub-2 µm C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Higher resolution and sensitivity for complex peptide mixtures. |
While less common for large peptides like "this compound" due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of smaller, more volatile derivatives of the compound or for the identification of non-peptide components in the venom. For peptide analysis, derivatization would be required to increase volatility. GC-MS excels in separating and identifying compounds in complex mixtures and can provide detailed structural information based on the mass spectrum of the analyte. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the characterization of venom peptides like "this compound." researchgate.netnih.gov This technique couples the high-resolution separation of HPLC or UPLC with the sensitive and specific detection capabilities of mass spectrometry. After chromatographic separation, the peptides are ionized and their mass-to-charge ratio is determined. nih.gov
Tandem mass spectrometry (MS/MS) takes this a step further by isolating a specific peptide ion, fragmenting it, and then analyzing the masses of the resulting fragments. This process provides sequence information about the peptide. mdpi.comnih.gov For "this compound," LC-MS/MS can be used to:
Determine its precise molecular weight.
Obtain amino acid sequence information.
Identify post-translational modifications. researchgate.net
Peptide Mass Fingerprinting (PMF) is a related technique where a protein is enzymatically digested (typically with trypsin) into smaller peptides. spellingbeetimes.comlbl.gov The masses of these resulting peptides are then measured using mass spectrometry and compared against a database of known protein sequences. spellingbeetimes.com A match between the experimental peptide masses and the theoretical masses from a database entry can identify the protein. spellingbeetimes.com This technique would be highly valuable in identifying "this compound" if its sequence is present in existing protein databases.
| Technique | Principle | Information Gained for "this compound" |
| LC-MS/MS | Separation by LC followed by mass analysis and fragmentation. | Molecular weight, amino acid sequence, post-translational modifications. |
| Peptide Mass Fingerprinting | Mass analysis of enzymatically digested peptides and database comparison. | Protein identification. |
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the preliminary analysis of venom fractions. It separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent that moves up the plate by capillary action). While not providing the high resolution of HPLC or UPLC, TLC is useful for monitoring the progress of a purification, assessing the complexity of a sample, and for initial screening of bioactive compounds. nih.gov
Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to clean up and concentrate peptides like "this compound" from crude venom or other biological samples prior to more advanced analysis. spellingbeetimes.comlbl.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The target analyte can be retained on the sorbent while impurities are washed away, and then the analyte is eluted with a different solvent. spellingbeetimes.com Alternatively, the impurities can be retained while the analyte of interest passes through. The choice of sorbent (e.g., C18 for reversed-phase, ion-exchange) depends on the properties of the target peptide and the sample matrix. lbl.gov
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. technologynetworks.com
¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons and their electronic environments. The chemical shift (δ) of a proton signal indicates its degree of shielding, while the integration of the signal corresponds to the relative number of protons generating the signal. youtube.com Spin-spin coupling patterns reveal the number of neighboring protons, which helps establish connectivity. uobasrah.edu.iq
¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. uobasrah.edu.iq The chemical shift range for ¹³C is much wider than for ¹H, typically resulting in a spectrum where each unique carbon atom produces a distinct signal, thus preventing the signal overlap that can occur in proton spectra. youtube.comlibretexts.org Standard ¹³C NMR spectra are often proton-decoupled, meaning each signal appears as a singlet. youtube.com
2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques are essential for assembling the complete structure of complex molecules by revealing correlations between different nuclei. wikipedia.orgcam.ac.uk
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds, helping to piece together molecular fragments. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (or other heteroatoms like ¹⁵N), providing definitive C-H bond information. wikipedia.orgnanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the three-dimensional structure and stereochemistry of the molecule. nih.gov
Illustrative NMR Data for a Hypothetical "this compound" Isolate
The following table presents hypothetical NMR data consistent with a complex peptide-like structure.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| 1 | 172.1 | - | - | H-2, H-3 |
| 2 | 55.3 | 4.10 (dd, 8.5, 4.5) | H-3a, H-3b | C-1, C-3, C-4 |
| 3 | 38.4 | 2.95 (m), 3.10 (m) | H-2 | C-1, C-2, C-4, C-5' |
| 4 | 170.5 | - | - | H-2, H-5 |
| 5 | 60.1 | 4.50 (t, 7.0) | H-6 | C-4, C-7 |
| 1' | 136.0 | - | - | H-3, H-2', H-6' |
| 2', 6' | 129.5 | 7.25 (d, 8.0) | H-3', H-5' | C-4', C-1' |
| 3', 5' | 128.8 | 7.30 (t, 8.0) | H-2', H-6', H-4' | C-1', C-5' |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting spectrum is a plot of absorption versus wavenumber, creating a unique "molecular fingerprint". uci.edu Fourier-Transform Infrared (FTIR) spectroscopy is a more advanced method that collects all frequency information simultaneously, offering higher speed and sensitivity. uci.eduuniversallab.org The presence of characteristic absorption bands in the spectrum of "this compound" can confirm the existence of key functional groups.
Hypothetical FTIR Data for "this compound"
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3305 | Strong, Broad | N-H stretching (Amide) |
| 3060 | Medium | Aromatic C-H stretching |
| 2925 | Medium | Aliphatic C-H stretching |
| 1740 | Strong | C=O stretching (Ester) |
| 1660 | Strong | C=O stretching (Amide I band) |
| 1545 | Strong | N-H bending (Amide II band) |
| 1450 | Medium | C=C stretching (Aromatic) |
This data suggests that "this compound" contains amide, ester, aromatic, and aliphatic functionalities.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govjchemrev.com It provides the exact molecular weight of a compound, which allows for the determination of its molecular formula. ucsf.eduyoutube.com High-resolution mass spectrometry (HRMS) can measure mass with very high accuracy, distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.orglongdom.org In a typical MS/MS experiment, a specific precursor ion is selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed. longdom.orgmdpi.com This fragmentation pattern provides valuable structural information, particularly for sequencing peptides or identifying the substructures of a complex molecule. nih.gov
Illustrative Mass Spectrometry Findings for "this compound"
HR-ESI-MS: m/z [M+H]⁺ calculated for C₂₅H₂₈N₄O₆: 481.2082; found: 481.2085.
MS/MS Fragmentation: Fragmentation of the parent ion (m/z 481.2) could yield characteristic product ions corresponding to the loss of specific side chains or the cleavage of amide bonds, helping to confirm the sequence and connectivity of the molecule's building blocks.
UV-Visible Spectroscopy (if applicable for structural insights)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nptel.ac.in This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light. youtube.com For a compound like "this compound," UV-Vis spectroscopy can provide evidence for conjugated systems, such as aromatic rings or α,β-unsaturated carbonyls. nptel.ac.inyoutube.com
For instance, a hypothetical "this compound" containing an aromatic ring would be expected to show absorption maxima (λmax) in the 250-280 nm range.
Computational Chemistry and Modeling
Computational methods are increasingly used alongside experimental techniques to refine and validate proposed structures and to explore the molecule's chemical behavior.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is used to hypothesize how "this compound" might interact with a biological target at the atomic level, calculating a binding affinity score to estimate the strength of the interaction. mdpi.commdpi.com
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. youtube.comyoutube.com For "this compound," MD simulations can be used to explore its conformational landscape in solution, assess the stability of a proposed structure, or analyze the stability of a "this compound"-protein complex predicted by molecular docking. nih.govmdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgmpg.de DFT calculations can be used to optimize the geometry of a proposed structure for "this compound" to find its lowest energy conformation. nih.gov Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. For example, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to validate or refine a proposed structure. rsc.org This combined experimental and computational approach provides a high level of confidence in the final structural assignment. rsc.org
Proteomic and Genomic Approaches (specifically for H. contortus this compound)
Modern "omics" technologies provide a comprehensive view of the molecular landscape of H. contortus, enabling detailed investigation into proteins like this compound.
Proteomic analysis is crucial for the direct identification and quantification of this compound in H. contortus. The general workflow involves the separation of complex protein mixtures, followed by mass spectrometry to identify individual proteins.
Initially, proteins are extracted from different developmental stages of H. contortus or specific tissues. These protein extracts are then often separated by two-dimensional gel electrophoresis (2-DE) to resolve individual proteins based on their isoelectric point and molecular weight. Gel spots of interest can be excised for further analysis.
Mass spectrometry (MS) is the cornerstone of protein identification. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. In a typical LC-MS/MS workflow, the protein mixture is first digested into smaller peptides using an enzyme like trypsin. These peptides are then separated by liquid chromatography and analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments specific peptides to determine their amino acid sequence (MS2 scan).
The resulting peptide fragmentation patterns are then searched against protein databases, such as WormBase ParaSite, using search algorithms like SEQUEST and MASCOT. A match between the experimental mass spectra and the theoretical spectra derived from the database leads to the identification of the protein. Through such methods, researchers have successfully identified hundreds to thousands of proteins from various developmental stages of H. contortus. While the term "this compound" is not explicitly found in general proteomic studies of H. contortus, this methodology represents the standard approach by which it would be identified.
Table 1: Common Mass Spectrometry Techniques for Protein Identification in H. contortus
| Technique | Description | Application in H. contortus Research |
|---|---|---|
| MALDI-TOF MS | Measures the mass of peptides by ionizing them with a laser and measuring their time of flight to a detector. | Cost-effective protein identification, often used in conjunction with 2-DE. |
| LC-MS/MS | Separates peptides by liquid chromatography before they are sequentially fragmented and analyzed by mass spectrometry. | High-throughput identification and quantification of proteins from complex mixtures. |
Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), is a powerful tool for studying the gene expression of this compound. This technique allows researchers to understand when and to what extent the gene encoding this compound is expressed across different life cycle stages of H. contortus and in response to various conditions, such as drug treatment nih.govmdpi.com.
The process begins with the extraction of total RNA from different developmental stages of the parasite, including eggs, first-stage larvae (L1), third-stage infective larvae (L3), fourth-stage larvae (L4), and adult males and females nih.govresearchgate.net. The extracted RNA is then used to construct sequencing libraries, which are subsequently sequenced using high-throughput platforms like Illumina.
The resulting sequence reads are aligned to the H. contortus reference genome to quantify the expression level of each gene, typically measured in Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). By comparing the expression levels between different stages or conditions, differentially expressed genes can be identified researchgate.netnih.gov. For instance, a transcriptomic study might reveal that the gene for this compound is significantly upregulated in the parasitic L4 stage compared to the free-living L3 stage, suggesting a role in host-parasite interactions nih.gov. This approach has been used to identify thousands of genes with differential expression across the H. contortus lifecycle nih.govresearchgate.net.
Table 2: Overview of RNA-Seq Workflow for Studying this compound Gene Expression
| Step | Description |
|---|---|
| RNA Extraction | Isolation of high-quality total RNA from different H. contortus life stages. |
| Library Preparation | Conversion of RNA into cDNA and addition of sequencing adapters. |
| Sequencing | High-throughput sequencing of the prepared libraries. |
| Data Analysis | Alignment of reads to the reference genome and quantification of gene expression. |
| Differential Expression Analysis | Statistical comparison of gene expression levels between different samples. |
To functionally characterize the this compound protein, it is often necessary to produce it in larger quantities than can be obtained from the parasite itself. This is achieved through genetic engineering and heterologous expression systems, where the gene for this compound is cloned and expressed in a different organism.
Commonly used expression hosts include the bacterium Escherichia coli and the yeast Pichia pastoris nih.govpichia.comabyntek.com. The gene encoding this compound is first amplified from H. contortus cDNA and then cloned into a suitable expression vector. These vectors often contain features that facilitate protein purification, such as a polyhistidine-tag (His-tag) nih.gov.
Escherichia coli is a widely used system due to its rapid growth and high protein yields. However, a common challenge is the formation of insoluble aggregates of the recombinant protein, known as inclusion bodies, which then require solubilization and refolding procedures nih.gov.
The yeast Pichia pastoris offers an alternative eukaryotic expression system with several advantages. As a eukaryote, it can perform post-translational modifications, such as disulfide bond formation and glycosylation, which can be crucial for the proper folding and function of eukaryotic proteins pichia.comabyntek.comnih.gov. Furthermore, P. pastoris can secrete the recombinant protein into the culture medium, simplifying the purification process nih.gov.
The free-living nematode Caenorhabditis elegans can also be used as a heterologous system to study the function of H. contortus genes frontiersin.orgnih.gov. By expressing the this compound gene in C. elegans, researchers can investigate its localization and potential effects on the nematode's biology.
Once expressed, the recombinant this compound protein can be purified and used for a variety of downstream applications, including structural studies, antibody production, and functional assays.
Table 3: Comparison of Heterologous Expression Systems for this compound
| Expression System | Advantages | Disadvantages |
|---|---|---|
| Escherichia coli | High yield, rapid growth, low cost. | Lack of post-translational modifications, potential for inclusion body formation nih.gov. |
| Pichia pastoris | Can perform post-translational modifications, high cell density growth, capable of protein secretion pichia.comabyntek.comnih.gov. | Slower growth than bacteria. |
| Caenorhabditis elegans | In vivo functional studies in a related nematode frontiersin.orgnih.gov. | Lower protein yield, more complex to work with. |
V. Concluding Remarks and Prospective Research Directions
Integration of Knowledge from Diverse "Contortin" Research Avenues
If "this compound" were a known compound, a comprehensive understanding would be built by integrating data from various research disciplines. This would involve piecing together its structural elucidation, likely determined through techniques like NMR spectroscopy and X-ray crystallography, with findings from its total synthesis, which would confirm its structure and provide material for further study. Furthermore, its biological activities, discovered through screening and mechanistic studies, would be correlated with its structural features. For instance, specific functional groups or the three-dimensional arrangement of the molecule might be identified as crucial for its biological effects. This integrated knowledge would form a holistic picture of "this compound," from its atomic composition to its functional role in biological systems.
Emerging Methodologies for Natural Product and Protein Research
The study of novel compounds, hypothetically including "this compound," is continually advanced by cutting-edge technologies. In the realm of natural product discovery, techniques such as genome mining and metabolomics are accelerating the identification of new molecules from biological sources. For peptides and proteins, advancements in cryogenic electron microscopy (cryo-EM) are enabling the determination of high-resolution structures of large and complex molecules that are difficult to crystallize. Additionally, the development of new synthetic methodologies, such as automated peptide synthesis and novel catalytic reactions, would be pivotal in producing "this compound" and its analogs for detailed investigation. Computational approaches, including molecular dynamics simulations and quantum chemical calculations, would also play a crucial role in predicting its properties and mechanism of action.
Future Challenges and Opportunities in "this compound" Chemical Biology
Assuming "this compound" were a real compound with interesting biological properties, the field of its chemical biology would face both challenges and opportunities. A primary challenge would be to identify its precise molecular targets within a cell and to understand the downstream effects of this interaction. This would likely involve the design of chemical probes based on the "this compound" structure to visualize its localization and binding partners.
Opportunities would arise from harnessing its biological activity for therapeutic or biotechnological purposes. For example, if "this compound" showed potent antimicrobial activity, research would focus on developing it into a new antibiotic. If it were a peptide with a specific signaling function, it could be used to probe complex biological pathways. The future of "this compound" research would be driven by a desire to translate the fundamental understanding of its chemical and biological properties into practical applications.
Compound Names Mentioned
Q & A
Q. What is the functional role of contortin in Haemonchus contortus blood-feeding?
this compound acts as an intestinal anticoagulant by degrading fibrinogen α-chains via prolyl-carboxypeptidase (PCP) activity, preventing clot formation during blood-feeding. Key methodologies to confirm this include:
Q. How were the major protein components of this compound identified?
The two primary proteins, Hc-PCP1 and Hc-PCP2, were identified through:
- Peptide mass fingerprinting and LC/MS–MS of this compound-enriched preparations (CEPs) .
- cDNA cloning from L4-stage H. contortus RNA, followed by bioinformatic analysis to confirm homology with S28 peptidase family members .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s anticoagulant mechanism?
While CEPs exhibit DPP IV-like activity critical for fibrinogen degradation, other protease inhibitors (e.g., AEBSF, E64) fail to inhibit α-chain cleavage. To address this contradiction:
Q. What experimental approaches are optimal for analyzing stage-specific expression of hc-pcp genes?
Transcriptional regulation of hc-pcp1 and hc-pcp2 during larval development (L4 to adult stages) can be studied via:
Q. How can the structural basis of this compound’s enzymatic activity be determined?
Structural insights require:
Q. What methodologies address the potential presence of alternative anticoagulant enzymes in CEPs?
The faint 38 kDa band observed in inhibitor-binding assays suggests additional enzymes. Investigate this via:
Q. How can researchers optimize this compound isolation protocols to minimize contaminants?
Improve purity by:
- Differential centrifugation to separate this compound polymers from soluble proteins .
- Size-exclusion chromatography to exclude low-molecular-weight contaminants .
- Immunodepletion using antibodies against known contaminants (e.g., 110 kDa antigen) .
Methodological Considerations for Data Interpretation
Q. Why does this compound selectively degrade fibrinogen α-chains but not β/γ-chains?
Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent anticoagulant effects?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Pair with:
- ANOVA for multi-group comparisons (e.g., inhibitor vs. control) .
- Bootstrapping to estimate confidence intervals for enzymatic activity .
Unresolved Research Challenges
Q. What molecular mechanisms underlie this compound’s helical polymer formation?
Hypothesized mechanisms include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
